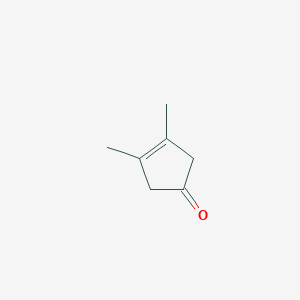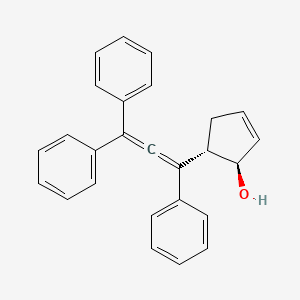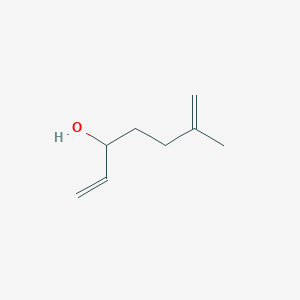
6-Methylhepta-1,6-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylhepta-1,6-dien-3-ol is an organic compound with the molecular formula C8H14O. It is a monohydric alcohol characterized by the presence of a methyl group and two double bonds in its heptadiene chain. This compound is also known by other names such as 3-Methyl-1,6-heptadien-3-ol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylhepta-1,6-dien-3-ol can be achieved through various organic reactions. One common method involves the reaction of 3-methyl-1,6-heptadiene with a suitable oxidizing agent to introduce the hydroxyl group at the third carbon position. The reaction conditions typically include controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve high purity levels of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylhepta-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride
Major Products:
Oxidation: 6-Methylhepta-1,6-dien-3-one
Reduction: 6-Methylheptan-3-ol
Substitution: 6-Methylhepta-1,6-dien-3-chloride
Applications De Recherche Scientifique
6-Methylhepta-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 6-Methylhepta-1,6-dien-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with proteins and enzymes, potentially altering their activity. The double bonds in the heptadiene chain can participate in addition reactions, leading to the formation of new compounds. These interactions are crucial in determining the compound’s biological and chemical properties .
Comparaison Avec Des Composés Similaires
- 3-Methyl-1,6-heptadien-3-ol
- 6-Methyl-3,5-heptadien-2-one
- 6-Methyl-3,5-heptadiene-2-one
Comparison: 6-Methylhepta-1,6-dien-3-ol is unique due to its specific arrangement of the methyl group and double bonds. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 6-Methyl-3,5-heptadien-2-one shares a similar backbone, the position of the hydroxyl group in this compound significantly influences its reactivity and applications .
Propriétés
Numéro CAS |
79972-54-6 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
6-methylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,8-9H,1-2,5-6H2,3H3 |
Clé InChI |
INSRWNOFDDRAKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCC(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
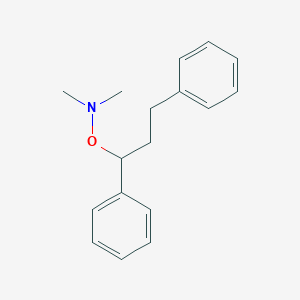

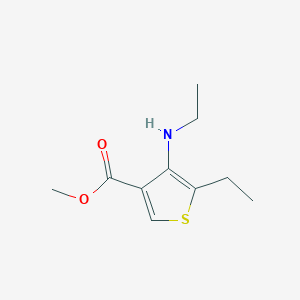
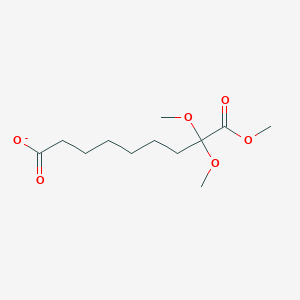

![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)


